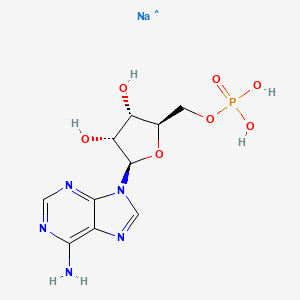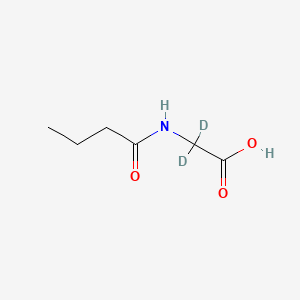
5-Aza-2'-deoxy Cytidine-15N4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aza-2’-deoxy Cytidine-15N4 is a synthetic nucleoside analog of cytidine, which incorporates nitrogen-15 isotopes. It is primarily used in scientific research for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic studies. This compound is known for its role in reactivating silenced genes and has significant applications in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 involves the incorporation of nitrogen-15 isotopes into the cytidine structureThe reaction conditions often involve the use of deoxyribose and cytosine derivatives, with the incorporation of nitrogen-15 achieved through isotopic labeling techniques .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems and stringent quality control measures. The final product is purified through chromatography and other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Aza-2’-deoxy Cytidine-15N4.
Applications De Recherche Scientifique
5-Aza-2’-deoxy Cytidine-15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study nucleoside analogs and their reactions.
Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.
Medicine: Utilized in cancer research to reactivate silenced tumor suppressor genes and study the effects of DNA demethylation.
Industry: Applied in the development of new therapeutic agents and diagnostic tools
Mécanisme D'action
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 involves the inhibition of DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By incorporating into the DNA, the compound forms covalent complexes with these enzymes, leading to their functional depletion. This results in the demethylation of DNA and reactivation of silenced genes. The molecular targets include DNA methyltransferase 1 and other related enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in similar epigenetic studies.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and specific to DNA incorporation
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other isotopic labeling techniques. This makes it a valuable tool in both basic and applied research .
Propriétés
Formule moléculaire |
C8H12N4O4 |
|---|---|
Poids moléculaire |
232.18 g/mol |
Nom IUPAC |
4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
Clé InChI |
XAUDJQYHKZQPEU-SSDNLDPUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)




![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)




amine](/img/structure/B12350032.png)
![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
